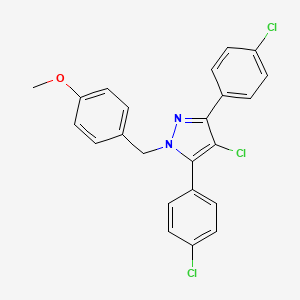![molecular formula C14H12Cl2N4OS B10926830 (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B10926830.png)
(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a dichlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl-1,2,4-triazole to form a Schiff base, which is then cyclized to yield the thiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its efficacy in treating various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival of pathogens .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
- 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE
- 2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL 3-CHLOROBENZOATE These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of functional groups in 2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-3-METHYL-1,3-THIAZOLAN-4-ONE contributes to its distinct properties and potential uses.
Properties
Molecular Formula |
C14H12Cl2N4OS |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-19-13(21)8-22-14(19)17-12-4-5-20(18-12)7-9-2-3-10(15)6-11(9)16/h2-6H,7-8H2,1H3 |
InChI Key |
ZFAQBCOZOJXQES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CSC1=NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926748.png)
![5-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10926749.png)

![N,1,3,5-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10926762.png)

![2-[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10926771.png)
![2-[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-propylacetamide](/img/structure/B10926779.png)
![2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10926780.png)
![Ethyl 5-acetyl-4-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10926787.png)
![N-(1-methylpiperidin-4-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926793.png)
![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B10926812.png)
![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10926828.png)
![3-{[(E)-(3-methoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10926829.png)
![(2Z)-2-{[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10926836.png)
